Fmoc-L-MeLys(N3)-OH

Protease Resistance Peptide Stability N-Methylation

Fmoc-L-MeLys(N3)-OH (CAS 1263721-14-7) is a specialized Fmoc-protected amino acid derivative that combines two distinct functionalities in a single building block: an Nα-Fmoc-protected Nε-methyl-L-lysine backbone for standard Fmoc-based solid-phase peptide synthesis (SPPS), and a terminal azide (N₃) group on the Nε-methyl substituent for click chemistry conjugation. This compound enables the site-specific incorporation of N-methyl-lysine residues into synthetic peptides while simultaneously providing an orthogonal handle for downstream bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN partners.

Molecular Formula C22H24N4O4
Molecular Weight 408.4 g/mol
Cat. No. B6297240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-MeLys(N3)-OH
Molecular FormulaC22H24N4O4
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCN(C(CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H24N4O4/c1-26(20(21(27)28)12-6-7-13-24-25-23)22(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,27,28)/t20-/m0/s1
InChIKeyDJQVUFFDGFWHHQ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-MeLys(N3)-OH: A Dual-Functional SPPS Building Block for Click Chemistry and Protease-Resistant Peptide Design


Fmoc-L-MeLys(N3)-OH (CAS 1263721-14-7) is a specialized Fmoc-protected amino acid derivative that combines two distinct functionalities in a single building block: an Nα-Fmoc-protected Nε-methyl-L-lysine backbone for standard Fmoc-based solid-phase peptide synthesis (SPPS), and a terminal azide (N₃) group on the Nε-methyl substituent for click chemistry conjugation . This compound enables the site-specific incorporation of N-methyl-lysine residues into synthetic peptides while simultaneously providing an orthogonal handle for downstream bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN partners [1]. The molecular formula is C₂₂H₂₄N₄O₄ with a molecular weight of 408.4 g/mol, and the compound is typically supplied as a solid with purity ≥95% .

Why Generic Substitution Fails: Structural and Functional Incomparability of Fmoc-L-MeLys(N3)-OH Versus Standard Lysine Analogs


Fmoc-L-MeLys(N3)-OH cannot be substituted by simpler in-class analogs such as Fmoc-L-Lys(N₃)-OH (CAS 159610-89-6) or Fmoc-L-Lys(Me,Boc)-OH (CAS 951695-85-5) because it uniquely integrates three orthogonal chemical elements—Fmoc protection, Nε-methylation, and an azide functional group—within a single, ready-to-use SPPS monomer . Fmoc-L-Lys(N₃)-OH lacks Nε-methylation and thus fails to confer the protease resistance and conformational constraints associated with N-methylated amide bonds in the final peptide . Conversely, Fmoc-L-Lys(Me,Boc)-OH provides Nε-methylation but requires additional deprotection steps (TFA-mediated Boc removal) and lacks the azide handle for subsequent click conjugation, making it unsuitable for applications requiring both backbone modification and bioorthogonal ligation in a single residue . This dual-functional design eliminates the need for multi-step post-synthetic derivatization, reducing synthetic complexity and improving overall yield in peptide workflows that demand both enhanced metabolic stability and site-specific labeling or cyclization [1].

Quantitative Comparative Evidence: Fmoc-L-MeLys(N3)-OH Versus Closest Analogs and In-Class Alternatives


Evidence 1: Nε-Methylation Confers Quantifiable Protease Resistance Relative to Non-Methylated Lysine

Peptides containing Nε-methyl-L-lysine residues, the backbone motif delivered by Fmoc-L-MeLys(N3)-OH, exhibit substantially reduced susceptibility to tryptic hydrolysis compared to peptides containing unmodified lysine. This differential stability arises from N-methylation of the ε-amino group, which sterically hinders enzyme access and prevents recognition by trypsin and lysyl endopeptidase. [1]

Protease Resistance Peptide Stability N-Methylation

Evidence 2: Orthogonal Azide Functionality Enables Both CuAAC and SPAAC Conjugation Without Additional Deprotection

Fmoc-L-MeLys(N3)-OH contains a free terminal azide group on the Nε-methyl substituent that is fully compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN partners, without requiring any post-synthetic azide installation or deprotection steps. [1] In contrast, Fmoc-L-Lys(Me,Boc)-OH requires TFA-mediated Boc deprotection to liberate the Nε-methylamine, which cannot participate in click chemistry, while Fmoc-L-Lys(N₃)-OH provides the azide handle but lacks the Nε-methylation required for backbone modification and protease resistance.

Click Chemistry Bioconjugation Orthogonal Reactivity

Evidence 3: Enhanced Solubility Profile in Standard SPPS Solvents Relative to Non-Methylated Azido-Lysine Analogs

Fmoc-L-MeLys(N3)-OH demonstrates reliable solubility in common peptide synthesis solvents including dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), with recommended dissolution at concentrations up to 0.5 M (1 mmole in 2 mL DMF) for SPPS applications. This solubility profile is comparable to that of Fmoc-azidolysine (Fmoc-L-Lys(N₃)-OH), which is reported to be clearly soluble at 1 mmole in 2 mL DMF. However, Fmoc-L-MeLys(N3)-OH provides this equivalent processing compatibility while simultaneously delivering the additional functional advantage of Nε-methylation for protease resistance and conformational constraint—a feature absent in Fmoc-azidolysine.

SPPS Compatibility Solubility DMF NMP

Evidence 4: Commercial Availability with High Analytical Purity (≥95%) Consistent with Demanding SPPS Requirements

Fmoc-L-MeLys(N3)-OH is commercially supplied with a minimum purity of 95% (as determined by HPLC analysis), a specification that meets or exceeds the typical purity requirements for SPPS building blocks used in demanding research and industrial peptide synthesis applications. This purity level is comparable to that of widely used Fmoc-azidolysine, which is specified at ≥98.0% (HPLC) from major suppliers such as Merck/Novabiochem. For procurement purposes, this ensures that Fmoc-L-MeLys(N3)-OH meets the same quality threshold as established in-class SPPS monomers, enabling confident integration into automated and manual peptide synthesizer workflows without additional purification steps prior to use.

SPPS Building Block Purity Procurement

Optimal Application Scenarios for Fmoc-L-MeLys(N3)-OH Based on Quantitative Differentiation Evidence


Synthesis of Protease-Resistant Peptide Probes for In Vivo Imaging and Diagnostics

Fmoc-L-MeLys(N3)-OH is optimally deployed in the SPPS of peptide-based imaging probes and diagnostic agents that require extended circulation half-life in biological systems. The Nε-methylation delivered by this building block confers up to 115-fold increased resistance to trypsin cleavage (Km elevation of 25–115× relative to unmodified lysine), directly translating to enhanced metabolic stability in serum and tissue environments. [1] Following SPPS incorporation, the terminal azide group enables post-synthetic conjugation of fluorescent dyes, radionuclide chelators, or PET imaging moieties via CuAAC or SPAAC click chemistry, all without additional deprotection steps. [2] This workflow is particularly valuable for developing peptide-based contrast agents and molecular imaging probes where both stability and site-specific labeling are critical.

Design of Metabolically Stabilized Therapeutic Peptides with Site-Specific Drug Conjugation Handles

For peptide therapeutics undergoing preclinical development, Fmoc-L-MeLys(N3)-OH offers a strategic advantage by simultaneously addressing two major limitations: susceptibility to proteolytic degradation and the need for a clean conjugation handle for drug-linker attachment. The quantitative protease resistance conferred by Nε-methylation (Km increase of 25–115× versus unmodified lysine) improves peptide stability in circulation and reduces off-target cleavage. [1] The azide group enables orthogonal, high-yielding conjugation of cytotoxic payloads (e.g., for peptide-drug conjugates) or PEGylation moieties via CuAAC or SPAAC, eliminating the need for separate lysine modification steps. [2] This dual functionality streamlines the synthesis of stabilized peptide conjugates for oncology, metabolic disease, and antimicrobial applications.

Preparation of Methylated Histone Tail Peptides for Epigenetic Research and Methyltransferase Assays

In epigenetic research, the synthesis of histone tail peptides containing site-specific lysine methylation is essential for studying methyltransferase and demethylase enzyme activity. Fmoc-L-MeLys(N3)-OH serves as a direct SPPS building block for incorporating Nε-methyl-L-lysine into histone peptide sequences (e.g., H3K4, H3K9, H3K27), bypassing the need for complex post-synthetic methylation strategies. [1] The Nε-methylation delivered by this compound matches the naturally occurring monomethyl-lysine modification, enabling the preparation of authentic methylated histone substrates for biochemical and structural studies. [2] The azide handle additionally permits site-specific biotinylation or fluorescent tagging of these peptides for pull-down assays, photo-crosslinking, or imaging applications, expanding the utility of synthetic histone peptides beyond simple enzyme substrate screening.

Construction of Branched, Cyclic, and Stapled Peptides via Orthogonal Azide-Alkyne Cycloaddition

Fmoc-L-MeLys(N3)-OH is ideally suited for the synthesis of structurally constrained peptides—including cyclic peptides, side-chain branched peptides, and hydrocarbon-stapled peptides—where both backbone modification and orthogonal ligation chemistry are required. The Nε-methyl-azide side chain provides a reactive handle for on-resin or in-solution click cyclization with complementary alkyne-bearing residues, enabling the formation of triazole-linked macrocycles and branched architectures. [1] Compared to Fmoc-azidolysine, Fmoc-L-MeLys(N3)-OH adds the conformational constraint and protease resistance of N-methylation to the cyclized product, enhancing both structural rigidity and metabolic stability. [2] This application is particularly relevant for developing constrained peptide ligands with improved target binding affinity, cell permeability, and resistance to enzymatic degradation.

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